molecular formula C12H17NO5 B3049565 Ac-Tyr-OMe H2O CAS No. 210557-95-2

Ac-Tyr-OMe H2O

Cat. No.: B3049565
CAS No.: 210557-95-2
M. Wt: 255.27
InChI Key: PGFUTSKWMKEEKA-MERQFXBCSA-N
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Description

Acetyl-L-tyrosine methyl ester monohydrate, commonly referred to as Ac-Tyr-OMe H2O, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group attached to the amino group of tyrosine and a methyl ester group attached to the carboxyl group. The molecular formula of this compound is C12H17NO5, and it has a molecular weight of 255.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-Tyr-OMe H2O can be synthesized through the esterification of N-acetyl-L-tyrosine. The process typically involves the reaction of N-acetyl-L-tyrosine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Ac-Tyr-OMe H2O undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ac-Tyr-OMe H2O has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ac-Tyr-OMe H2O involves its interaction with various molecular targets and pathways. The compound can be incorporated into peptides and proteins, where it can influence their structure and function. The acetyl and methyl ester groups can modulate the compound’s reactivity and interactions with other molecules. In biological systems, this compound can participate in enzymatic reactions, serving as a substrate or inhibitor for specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-tyrosine amide (N-Ac-Tyr-NH2): Similar structure but with an amide group instead of a methyl ester.

    Para-cresol (p-cresol): A related phenolic compound with similar spectroscopic properties.

    Phenol: A simpler aromatic compound with a hydroxyl group.

Uniqueness

Ac-Tyr-OMe H2O is unique due to its combination of acetyl and methyl ester groups, which confer distinct chemical and physical properties. These modifications enhance its solubility and reactivity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.H2O/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9;/h3-6,11,15H,7H2,1-2H3,(H,13,14);1H2/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFUTSKWMKEEKA-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210557-95-2
Record name L-Tyrosine, N-acetyl-, methyl ester, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210557-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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